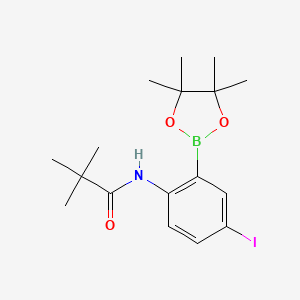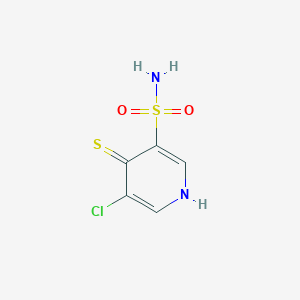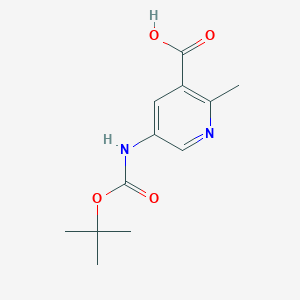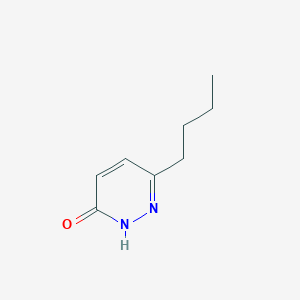![molecular formula C10H22Cl2N2 B12998995 (R)-3-Azaspiro[5.5]undecan-7-amine dihydrochloride](/img/structure/B12998995.png)
(R)-3-Azaspiro[5.5]undecan-7-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Azaspiro[55]undecan-7-amine dihydrochloride is a chemical compound that belongs to the spiro compound family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Azaspiro[5.5]undecan-7-amine dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spiro structure. For instance, the use of strong acids or bases can promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-3-Azaspiro[5.5]undecan-7-amine dihydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-Azaspiro[5.5]undecan-7-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions often involve acidic or basic environments to facilitate the oxidation process.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction conditions typically involve anhydrous solvents to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents. The reaction conditions often involve the use of catalysts to increase the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Azaspiro[5.5]undecan-7-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biology, this compound is studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-3-Azaspiro[5.5]undecan-7-amine dihydrochloride is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals for the treatment of various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-Azaspiro[5.5]undecan-7-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: This compound has a similar spiro structure but contains oxygen atoms in the rings.
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride: This compound has a similar spiro structure but contains nitrogen atoms in different positions.
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spiro structure but contains an additional nitrogen atom.
Uniqueness
®-3-Azaspiro[5.5]undecan-7-amine dihydrochloride is unique due to its specific arrangement of atoms and the presence of the amine group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H22Cl2N2 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
(11R)-3-azaspiro[5.5]undecan-11-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-3-1-2-4-10(9)5-7-12-8-6-10;;/h9,12H,1-8,11H2;2*1H/t9-;;/m1../s1 |
InChI Key |
ACUZAZNCXUTBRB-KLQYNRQASA-N |
Isomeric SMILES |
C1CCC2(CCNCC2)[C@@H](C1)N.Cl.Cl |
Canonical SMILES |
C1CCC2(CCNCC2)C(C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


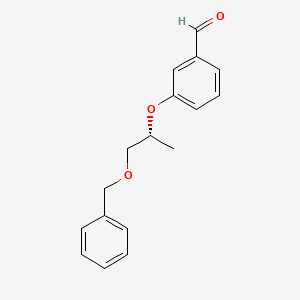
![1'-Methyl-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B12998926.png)
![2'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12998932.png)

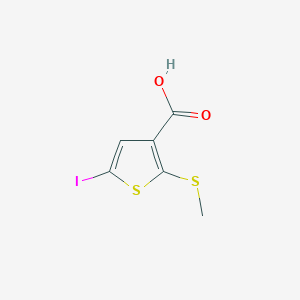
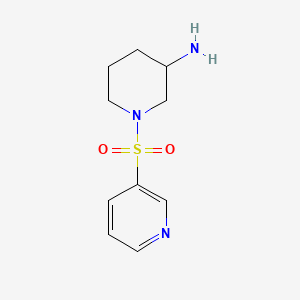
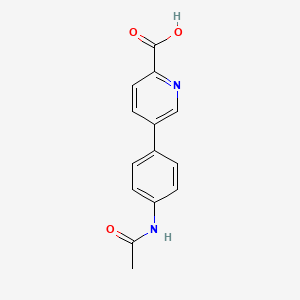
![2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12998970.png)
![tert-Butyl 2-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B12998973.png)
![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol](/img/structure/B12998985.png)
